molecular formula C16H12Br2Cl2O3 B4613168 (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate

(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B4613168
M. Wt: 483.0 g/mol
InChI Key: ZJCNONIGZPCGFU-UHFFFAOYSA-N
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Description

(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound that combines brominated and chlorinated aromatic rings with a butanoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 2,4-dibromophenol with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol. .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through halogen bonding and hydrophobic interactions makes it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, this compound is explored for its use in the development of agrochemicals and materials with specific properties, such as flame retardancy and antimicrobial activity .

Mechanism of Action

The mechanism of action of (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to disrupt cellular processes makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    2,4-Dibromophenol: Shares the dibromophenyl moiety but lacks the butanoate ester linkage.

    4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB): Similar in structure but without the dibromophenyl group

Uniqueness

(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is unique due to the combination of brominated and chlorinated aromatic rings with a butanoate ester linkage. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

IUPAC Name

(2,4-dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2Cl2O3/c17-10-3-5-14(12(18)8-10)23-16(21)2-1-7-22-15-6-4-11(19)9-13(15)20/h3-6,8-9H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCNONIGZPCGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)OC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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